molecular formula C9H8BrFO2 B8170723 2-Bromo-4-(2-fluoroethoxy)benzaldehyde

2-Bromo-4-(2-fluoroethoxy)benzaldehyde

Cat. No.: B8170723
M. Wt: 247.06 g/mol
InChI Key: IOINNSRNYUXIRI-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-fluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a 2-fluoroethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-fluoroethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-hydroxybenzaldehyde with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-fluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

    Oxidation: 2-Bromo-4-(2-fluoroethoxy)benzoic acid.

    Reduction: 2-Bromo-4-(2-fluoroethoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(2-fluoroethoxy)benzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-fluoroethoxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the 2-fluoroethoxy group.

    4-Bromo-2-fluorobenzaldehyde: Another isomer with different substitution patterns.

    2-Fluoro-4-bromobenzaldehyde: Similar to 2-Bromo-4-fluorobenzaldehyde but with different positioning of substituents.

Uniqueness

2-Bromo-4-(2-fluoroethoxy)benzaldehyde is unique due to the presence of both bromine and 2-fluoroethoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-4-(2-fluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOINNSRNYUXIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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